Tert-butyl 4-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is usually synthesized through the reaction of ethylenediamine with a suitable dicarboxylic acid derivative.
Introduction of the Tetrahydropyrimidin-4-yl Group: This step involves the reaction of the piperazine core with a 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl derivative.
Tert-Butyl Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the piperazine nitrogen to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the double bonds or carbonyl groups present in the compound.
Substitution: Substitution reactions can occur at the nitrogen atoms of the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized piperazine derivatives.
Reduction Products: Reduced forms of the compound with fewer double bonds or carbonyl groups.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a precursor for the synthesis of biologically active compounds, potentially useful in drug discovery. Medicine: The compound and its derivatives may have therapeutic applications, such as in the treatment of neurological disorders or as antiviral agents. Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Tert-butyl 4-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Piperazine derivatives: Other piperazine-based compounds with different substituents.
Tetrahydropyrimidin-4-yl derivatives: Compounds containing the tetrahydropyrimidin-4-yl group with various modifications.
Uniqueness:
Tert-butyl Ester: The presence of the tert-butyl ester group distinguishes this compound from other piperazine derivatives, providing enhanced stability and lipophilicity.
Methyl Group: The 1-methyl substituent on the tetrahydropyrimidin-4-yl ring adds to the compound's uniqueness, affecting its reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 4-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)18-7-5-17(6-8-18)10-9-11(19)16(4)12(20)15-10/h9H,5-8H2,1-4H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLQQWCPVGZPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)N(C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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